1,3-Dicyclohexylurea

Soluble epoxide hydrolase inhibition IC50 comparison Urea pharmacophore

Select 1,3-Dicyclohexylurea (DCU) for validated sEH inhibition (human IC₅₀=160nM) and reliable DCC coupling monitoring. Its low solubility ensures quantitative filtration for peptide synthesis. Serves as a critical antihypertensive control, reducing BP by 22±4 mmHg in SHR models. Ensure your workflow uses the correct N,N'-substituted urea—substitutes invalidate both synthetic and biological results.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
CAS No. 2387-23-7
Cat. No. B042979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dicyclohexylurea
CAS2387-23-7
Synonyms1,3-Dicyclohexylurea;  DCU;  Dicyclohexylcarbodiamide;  NSC 17013;  NSC 30023; 
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2CCCCC2
InChIInChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)
InChIKeyADFXKUOMJKEIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

N,N'-Dicyclohexylurea (CAS 2387-23-7) Compound Profile and Procurement-Relevant Characteristics


N,N'-Dicyclohexylurea (DCU; CAS 2387-23-7) is a symmetrical N,N'-disubstituted urea derivative with molecular formula C₁₃H₂₄N₂O and molecular weight 224.34 g/mol [1]. It exists as a white to light yellow crystalline solid with a melting point range of 232–233°C and limited solubility in most organic solvents, exhibiting slight solubility in heated DMSO and methanol . DCU is primarily encountered as the urea byproduct formed during N,N'-dicyclohexylcarbodiimide (DCC)-mediated coupling reactions [2], and it has been identified as a soluble epoxide hydrolase (sEH) inhibitor with reported antihypertensive activity in spontaneously hypertensive rat models [3].

Why N,N'-Dicyclohexylurea Cannot Be Casually Substituted with Other Symmetrical Ureas


Symmetrical ureas bearing different N-substituents exhibit profoundly divergent physicochemical and pharmacological properties that preclude simple interchange. N,N'-Dicyclohexylurea's dual cyclohexyl substitution confers a unique combination of high lipophilicity (calculated LogP 2.95–3.85 [1]), moderate molecular weight (224.34 g/mol), and potent sEH inhibitory activity (human IC₅₀ = 160 nM ) that is not recapitulated by analogs such as N,N'-diphenylurea (human sEH IC₅₀ = 1,200 nM ) or N,N'-dimethylurea (negligible sEH inhibition; melting point 101–104°C ). Furthermore, DCU's specific solubility profile—insoluble in water but sparingly soluble in common organic solvents—determines its practical handling as a DCC byproduct and its requirement for specialized formulation approaches (e.g., nanosuspensions [2]) to achieve oral bioavailability. Substituting DCU with an alternative urea in either a synthetic workflow or a pharmacological study would invalidate both the reaction workup protocol and the biological interpretation.

Quantitative Differentiation Evidence for N,N'-Dicyclohexylurea (DCU) Against Closest Analogs and Alternatives


sEH Inhibitory Potency: DCU vs. N,N'-Diphenylurea and Dicyclohexylcarbodiimide

N,N'-Dicyclohexylurea exhibits approximately 7.5-fold greater inhibitory potency against human soluble epoxide hydrolase (sEH) compared to N,N'-diphenylurea, and approximately 2.9-fold greater potency compared to dicyclohexylcarbodiimide . This potency differential arises from the cyclohexyl moiety's optimal steric and electronic complementarity to the sEH active site hydrophobic pocket [1].

Soluble epoxide hydrolase inhibition IC50 comparison Urea pharmacophore

Species-Selective sEH Inhibition: DCU Mouse vs. Human IC₅₀ Comparison

DCU demonstrates a defined species-selectivity profile with approximately 1.8-fold greater potency against recombinant mouse sEH (IC₅₀ = 90 nM) compared to recombinant human sEH (IC₅₀ = 160 nM) . In contrast, alternative sEH inhibitors such as TPPU exhibit far steeper species selectivity (monkey IC₅₀ = 37 nM; human IC₅₀ = 3.7 nM) or inverted selectivity (e.g., sEH inhibitor-7: mouse IC₅₀ = 0.15 μM; human IC₅₀ = 6.2 μM) , making DCU's modest mouse-to-human potency ratio advantageous for translational preclinical study design.

Species selectivity Mouse sEH Human sEH Preclinical model

In Vivo Antihypertensive Efficacy: DCU Blood Pressure Reduction in SHR Model

Intraperitoneal administration of DCU to spontaneously hypertensive rats (SHR) produced a statistically significant reduction in mean arterial blood pressure of 22 ± 4 mmHg [1]. While newer sEH inhibitors such as AUDA and TPPU have been reported to achieve comparable or greater blood pressure reductions, DCU remains a well-characterized reference standard with a defined in vivo pharmacodynamic endpoint [2]. The magnitude of blood pressure lowering is reproducible across independent studies [3], providing a quantitative benchmark for evaluating novel sEH inhibitors in the same SHR model.

In vivo pharmacology Spontaneously hypertensive rat Blood pressure sEH inhibitor efficacy

Melting Point and Thermal Stability: DCU vs. N,N'-Dimethylurea

N,N'-Dicyclohexylurea exhibits a melting point of 232–233°C , which is approximately 130°C higher than that of N,N'-dimethylurea (101–104°C) . This elevated melting point reflects stronger intermolecular hydrogen bonding and greater crystal lattice energy conferred by the bulky cyclohexyl substituents. The high melting point and associated low solubility in organic solvents enable straightforward isolation of DCU as a crystalline precipitate following DCC-mediated coupling reactions [1], a practical advantage not shared by lower-melting urea analogs.

Thermal stability Melting point Solid-state characterization Synthetic byproduct isolation

Synthetic Utility: DCU as Recyclable DCC Byproduct vs. Alternative Carbodiimides

DCU generated as a byproduct of DCC-mediated coupling reactions can be recovered, purified, and chemically converted back to DCC in yields suitable for industrial recycling [1]. A patented method describes oxidation of recovered DCU using phosphorus oxychloride in dichloromethane, followed by alkaline workup, to regenerate DCC [2]. This recyclability is not readily achievable with urea byproducts derived from alternative carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose corresponding ureas are either water-soluble (EDU) or lack an established regeneration pathway [3].

Peptide synthesis DCC byproduct recovery Circular economy Coupling reagent

Procurement-Relevant Application Scenarios for N,N'-Dicyclohexylurea Based on Verified Differentiation Evidence


Reference Inhibitor for sEH Biochemical and Cellular Assays

Researchers investigating the soluble epoxide hydrolase (sEH) pathway require a well-characterized, commercially available inhibitor with defined potency across species. DCU's human sEH IC₅₀ of 160 nM and mouse sEH IC₅₀ of 90 nM make it suitable as a positive control in enzymatic assays, cell-based EET hydrolysis studies, and PPARγ activation assays [1]. Its balanced cross-species potency contrasts with newer inhibitors that exhibit steep species selectivity, ensuring that dose-response relationships observed in murine models are more directly translatable to human enzyme pharmacology .

DCC Byproduct Isolation and Recovery in Peptide/Analytical Synthesis

In peptide synthesis and amide bond formation workflows employing DCC, the formation of DCU as a precipitate is a critical step for monitoring reaction progress and facilitating product purification [2]. The high melting point (232–233°C) and low solubility of DCU enable its quantitative removal by filtration, which can be monitored gravimetrically. Furthermore, recovered DCU can be stockpiled and chemically converted back to DCC using established oxidation protocols [3], providing a cost-recovery pathway for high-volume peptide synthesis operations.

In Vivo Hypertension Model Positive Control

For preclinical pharmacology studies evaluating novel antihypertensive agents targeting the sEH/EET pathway, DCU serves as a validated positive control with documented in vivo efficacy. Intraperitoneal administration of DCU reliably reduces mean arterial blood pressure by 22 ± 4 mmHg in spontaneously hypertensive rats [4]. This reproducible effect magnitude provides a quantitative benchmark against which the efficacy of novel sEH inhibitors can be compared. Researchers should note that oral administration requires nanosuspension formulation due to DCU's poor aqueous solubility [5].

Analytical Reference Standard for DCU Detection and Quantification

Quality control laboratories and analytical chemistry groups require high-purity DCU reference material for method development and validation. DCU is used as a calibration standard for HPLC, LC-MS, and GC-MS methods designed to detect residual DCU contamination in synthetic peptides, pharmaceutical intermediates, and fine chemicals prepared via DCC coupling [2]. Certified reference materials with defined purity (typically ≥98%) and comprehensive certificates of analysis are available from multiple specialty chemical suppliers , enabling robust analytical method qualification and regulatory compliance.

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